![molecular formula C11H11F3N2S B14612131 2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 60890-22-4](/img/structure/B14612131.png)
2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Shares the trifluoromethyl group but differs in the rest of the structure.
2-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group attached to a benzaldehyde moiety.
Phenol, 3-(trifluoromethyl)-: Features a trifluoromethyl group attached to a phenol ring.
Uniqueness
2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
60890-22-4 |
|---|---|
Molecular Formula |
C11H11F3N2S |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H11F3N2S/c12-11(13,14)9-3-1-2-8(6-9)7-17-10-15-4-5-16-10/h1-3,6H,4-5,7H2,(H,15,16) |
InChI Key |
RWOKOOCWYMAYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-](/img/structure/B14612054.png)
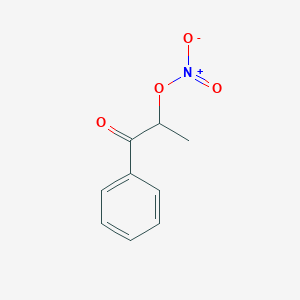
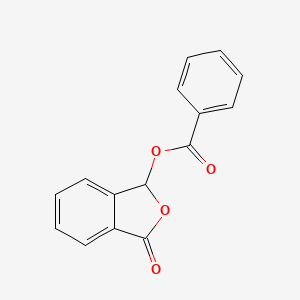

![1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-](/img/structure/B14612074.png)
![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)

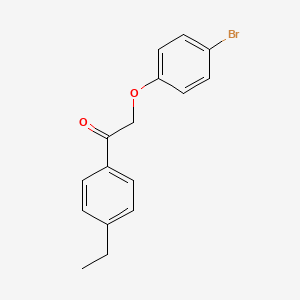
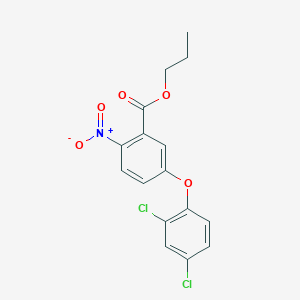
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14612103.png)
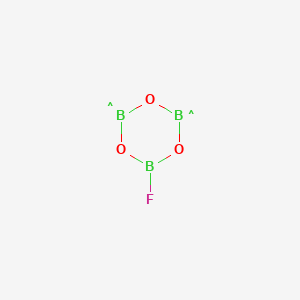
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine](/img/structure/B14612125.png)
